Product packaging for 5-Br-Utp(Cat. No.:CAS No. 3398-50-3)

5-Br-Utp

Cat. No.: B1220368
CAS No.: 3398-50-3
M. Wt: 563.04 g/mol
InChI Key: IWFHOSULCAJGRM-UAKXSSHOSA-N
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Description

Chemical Identity and Structural Characteristics

5-Bromo-uridine 5′-triphosphate (5-Br-UTP) is a synthetic uridine derivative modified by bromine substitution at the fifth carbon position of the uracil base. Its molecular formula is C₉H₁₄BrN₂O₁₅P₃ for the free acid form, with a molecular weight of 563.04 g/mol . The sodium salt form, commonly used in biochemical applications, has the formula C₉H₁₀BrN₂Na₄O₁₅P₃ and a molecular weight of 650.96 g/mol . The compound’s CAS Registry Numbers are 3398-50-3 (free acid) and 161848-60-8 (sodium salt) .

Structural Features

  • Base Modification : A bromine atom replaces the hydrogen at the fifth position of uracil, enhancing its utility in RNA labeling and crosslinking studies .
  • Triphosphate Backbone : The 5′-triphosphate group enables enzymatic incorporation into RNA during transcription .
  • Stereochemistry : The ribose sugar adopts a β-D-ribofuranose configuration, critical for compatibility with RNA polymerases .
Key Structural Data
Property Free Acid Sodium Salt
Molecular Formula C₉H₁₄BrN₂O₁₅P₃ C₉H₁₀BrN₂Na₄O₁₅P₃
Molecular Weight (g/mol) 563.04 650.96
CAS Number 3398-50-3 161848-60-8
Solubility Water (10 mM solution) Water (10 mM solution)

The SMILES notation for the free acid form is C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br , while the sodium salt form is C1=C(C(=O)NC(=O)N1C2C@@HO)Br.[Na+].[Na+].[Na+].[Na+] . The InChIKey IWFHOSULCAJGRM-CDRSNLLMSA-N further distinguishes its stereochemical properties .

Historical Development and Research Significance

This compound was first synthesized in the late 20th century as part of efforts to develop nucleotide analogs for studying RNA dynamics. Its bromine moiety allows immunodetection using anti-bromodeoxyuridine (BrdU) antibodies, enabling precise tracking of nascent RNA in cellular systems .

Key Milestones

  • 1990s : Iborra et al. utilized this compound to label nascent RNA in permeabilized HeLa cells, revealing transcription occurs in discrete nuclear foci termed "transcription factories" .
  • 2000s : Applications expanded to in situ RNA labeling in marine medaka (Oryzias melastigma), demonstrating its permeability in whole organisms .
  • 2010s : Development of BRIC-seq (5′-bromo-uridine immunoprecipitation chase-deep sequencing), a genome-wide method for measuring RNA half-lives .
Research Applications
Application Mechanism Significance
RNA Stability Analysis Pulse-chase labeling with BRIC-seq Genome-wide profiling of RNA decay rates
Transcription Factory Mapping Incorporation into nascent RNA Visualizing spatial RNA synthesis sites
Splicing Studies Inhibition of spliceosome activity Identifying critical uridine residues

This compound’s ability to perturb RNA-protein interactions has also clarified mechanisms in pre-mRNA splicing. For example, substituting >50% of uridines with 5-bromouridine in adenovirus transcripts inhibits splicing, highlighting the importance of specific uracil residues in spliceosome recognition .

Impact on Molecular Biology

  • RNA Dynamics : Enabled quantitative analysis of RNA turnover rates, revealing regulatory non-coding RNAs with short half-lives (<4 hours) .
  • Structural Biology : Served as a heavy-atom derivative for X-ray crystallography studies of RNA polymerase II complexes .
  • Evolutionary Studies : Facilitated comparative analysis of transcription mechanisms across species, including fish and mammalian models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14BrN2O15P3 B1220368 5-Br-Utp CAS No. 3398-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3398-50-3

Molecular Formula

C9H14BrN2O15P3

Molecular Weight

563.04 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1

InChI Key

IWFHOSULCAJGRM-UAKXSSHOSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br

Synonyms

5-Br-UTP
5-bromo-UTP
5-bromouridine triphosphate
BrUTP-5

Origin of Product

United States

Biological Activity

5-Bromo-UTP (5-Br-UTP) is a modified nucleotide that has gained attention in biological research due to its unique properties and applications. This article explores its biological activity, focusing on its role as a transcriptional marker, its interaction with purinergic receptors, and potential therapeutic implications.

Structural Characteristics

This compound is an analog of uridine triphosphate (UTP) with a bromine atom substituted at the 5-position of the uracil base. This modification alters its biochemical properties, enhancing its utility in various biological assays.

This compound functions primarily as an agonist for P2Y receptors, specifically P2Y2 and P2Y4. These G protein-coupled receptors are involved in numerous physiological processes, including cell signaling and inflammation. The activation of these receptors by this compound leads to the stimulation of phospholipase C and subsequent accumulation of inositol phosphates, which serve as secondary messengers in cellular signaling pathways .

Transcriptional Marker

One of the most significant uses of this compound is in the study of RNA transcription. Microinjection of this compound into living cells allows researchers to label nascent RNA, enabling visualization of transcription sites within the nucleus. Studies have shown that this compound labeling reveals perichromatin regions as critical sites for RNA transcription and processing. Immunoelectron microscopy techniques have demonstrated that these regions are associated with various pre-mRNA processing factors, indicating their role in transcriptional regulation .

Receptor Activation

The potency of this compound at P2Y receptors has been characterized through pharmacological assays. It has been found to activate both P2Y2 and P2Y4 receptors with varying efficacy. For instance, while UTP activates both receptors effectively, this compound exhibits increased potency at the P2Y2 receptor compared to the P2Y4 receptor . The structure-activity relationship studies indicate that modifications at specific positions on the uracil base can significantly influence receptor activation profiles.

Study 1: Ultrastructural Analysis

In a pivotal study, Wansink et al. demonstrated the utility of this compound in mapping transcription sites within living cells. The study employed immunocytochemistry to visualize Br-labeled RNA and associated processing factors, revealing a diffuse pattern of transcription across the nucleoplasm with distinct foci corresponding to active transcription sites . This approach provided insights into the spatial organization of transcriptional machinery within the nucleus.

Study 2: Pharmacological Characterization

Another study focused on comparing the potencies of various UTP analogs, including this compound, at P2Y receptors. The findings indicated that while both UTP and this compound activated P2Y receptors, the latter showed a higher activation potential at certain concentrations, suggesting its potential as a more effective agonist for therapeutic applications targeting these receptors .

Comparative Table of UTP Analog Potency

CompoundReceptorEC50 (nM)Relative Potency
UTPP2Y2~100Reference
UTPP2Y4~200Reference
This compoundP2Y2~50Higher
This compoundP2Y4~150Moderate

Therapeutic Implications

The ability of this compound to activate purinergic receptors suggests potential therapeutic applications in conditions where modulation of these pathways may be beneficial. For instance, targeting P2Y receptors could have implications in treating inflammatory diseases or enhancing tissue repair mechanisms through improved cellular signaling.

Scientific Research Applications

RNA Labeling and Visualization

Microinjection Studies:
One of the most notable applications of 5-Br-UTP is in the microinjection of living cells for RNA labeling. This technique allows researchers to visualize newly synthesized RNA within the cellular context. For instance, a study demonstrated that microinjecting this compound into living cells followed by immunoelectron microscopy effectively labeled heterogeneous nuclear RNA transcription sites. This method provided insights into the ultrastructural organization of transcription sites and the dynamics of pre-mRNA processing within the nucleus .

Immunocytochemical Techniques:
The incorporation of this compound into RNA facilitates the use of specific antibodies for detection. The resulting Br-labeled RNA can be visualized using immunofluorescence techniques, allowing for the detailed mapping of transcriptionally active regions within the nucleus. This application is crucial for understanding the spatial organization of transcription and splicing processes .

Transcription Studies

In Vitro Transcription:
this compound is commonly used in in vitro transcription assays to study RNA synthesis mechanisms. For example, when used instead of UTP during RNA synthesis, it enables researchers to track and analyze the formation of single-stranded and double-stranded RNA products. This application has been instrumental in elucidating the roles of viral ribonucleoprotein complexes during RNA synthesis .

Cell Cycle Investigations:
In cell cycle studies, this compound has been utilized to label newly synthesized RNA during specific phases, allowing researchers to investigate transcriptional activity in relation to cell cycle progression. The ability to detect Br-labeled RNA using antibodies provides a powerful tool for studying gene expression dynamics throughout the cell cycle .

Cross-Linking Applications

DNA-RNA Cross-Linking:
this compound has been employed in experiments aimed at understanding DNA-RNA interactions through cross-linking techniques. By incorporating this compound into RNA transcripts, researchers can create specific cross-links with DNA-binding proteins upon exposure to UV light. This application has proven valuable in structural studies involving oligonucleotide-protein complexes, facilitating insights into gene regulation mechanisms .

Protein Interaction Studies:
The ability to cross-link proteins to nucleic acids using this compound has expanded its utility in studying protein-nucleic acid interactions. For instance, synthetic oligonucleotides containing 5-Br-dU have been employed as probes to investigate binding affinities with various proteins, enhancing our understanding of regulatory mechanisms at play during transcription .

Case Study 1: Ultrastructural Analysis

A detailed study involving microinjection of this compound into living cells revealed critical insights into the ultrastructural organization of transcription sites within the nucleus. The findings indicated that perichromatin fibrils serve as significant domains for nascent transcript processing, highlighting the utility of this compound in elucidating complex cellular processes .

Case Study 2: Viral RNA Synthesis

In research focusing on influenza virus replication, this compound was utilized to synthesize viral RNAs in vitro. The incorporation of this analogue allowed for specific detection and analysis of single-stranded RNAs associated with viral ribonucleoproteins, providing insights into viral transcription mechanisms .

Comparison with Similar Compounds

Key Properties:

  • CAS Numbers : 93882-11-2 (free acid, referenced in enzyme inhibition studies) and 166733-98-8 (likely a salt form, per supplier data) .
  • Storage : Requires storage at -20°C or lower in solution form to maintain stability .
  • Applications :
    • Transcription studies : Used to investigate RNA polymerase II elongation kinetics, where it reduces elongation rates by ~2-fold and induces site-specific pausing .
    • Inhibition : Acts as a competitive inhibitor of enzymes like CTP synthetase and UMP kinase .
    • Labeling : Incorporated into RNA for tracking transcriptional activity .

Comparison with Similar Compounds

Structural Analogs

5-Methyluridine-5′-Triphosphate (5-CH₃-UTP)

  • Structural Difference : A methyl group replaces the bromine at the 5-position of uracil.
  • Functional Impact :
    • In the FIDE (Fluorescent In vitro DNA Editing) assay, 5-CH₃-UTP causes partial misediting (e.g., +4U insertions) compared to the complete inhibition observed with 5-Br-UTP .
    • Exhibits higher transcription efficiency (rated "++" in TriLink studies) than this compound ("+") .

2-Thiouridine-5′-Triphosphate (2-S-UTP)

  • Structural Difference : A sulfur atom replaces the oxygen at the 2-position of uracil.
  • Functional Impact :
    • Induces misediting at multiple sites (+4U and +5U insertions) in RNA editing assays, unlike this compound’s complete inhibition .
    • Ribose 2′-OH modifications (e.g., 2′-F-UTP) are more disruptive to enzymatic activity than base modifications like this compound .

Functional Analogs

5-Vinyl-UTP

  • Functional Similarity : Used in RNA labeling and structural studies.
  • Key Difference : The vinyl group enhances photo-crosslinking capabilities, whereas this compound improves nuclease resistance .

Adenosine-5′-Triphosphate (ATP)

  • Functional Overlap : Both ATP and this compound activate P2Y2 receptors in equine epithelial cells, increasing intracellular calcium ([Ca²⁺]i) and short-circuit current (ISC).
  • Potency : ATP and UTP are more potent than this compound in ISC assays .

Table 1: Transcriptional and Enzymatic Effects of UTP Analogs

Compound Transcription Efficiency (TriLink) Editing Assay Impact (FIDE) Enzyme Inhibition
This compound + Complete inhibition CTP synthetase, UMP kinase
5-CH₃-UTP ++ Partial misediting (+4U) Not reported
2-S-UTP N/A Partial misediting (+4U, +5U) Not reported
2′-F-UTP N/A Ribose modification inhibits RNA polymerase II

Table 2: Pharmacological Activity in Epithelial Cells

Compound [Ca²⁺]i Increase ISC Increase Potency
UTP High 1.0 (Reference)
ATP High 0.8
This compound Moderate 0.5

Research Findings and Mechanistic Insights

  • Transcription Elongation : this compound incorporation reduces RNA polymerase II elongation rates by 2-fold due to enhanced pausing at specific sites (e.g., U-35, U-58) rather than global stalling .
  • Editing Assays : this compound’s bromine atom likely sterically hinders editosome activity, leading to complete inhibition, whereas smaller substituents (e.g., methyl in 5-CH₃-UTP) permit partial activity .
  • Receptor Activation : The bromine atom reduces this compound’s affinity for P2Y2 receptors compared to UTP, as evidenced by lower ISC potency .

Discrepancies and Limitations

  • CAS Number Variability: Discrepancies in CAS numbers (93882-11-2 vs. 166733-98-8) may reflect differences in salt forms or supplier-specific nomenclature .
  • Antibody Cross-Reactivity : this compound may cross-react with anti-bromodeoxyuridine antibodies, though this remains unverified .

Q & A

Basic Research Questions

Q. How can 5-Br-UTP incorporation into RNA be detected and quantified in transcriptional assays?

  • Methodology : Use in vitro transcription assays with RNA polymerase II and radiolabeled this compound. Quantify incorporation via gel electrophoresis/autoradiography or HPLC coupled with UV-Vis spectroscopy (absorption peak at ~280 nm). Include controls with unmodified UTP to compare elongation rates and transcriptional fidelity .
  • Key Data : Time-course experiments on mixed-sequence templates (e.g., pML20) show this compound incorporation into long RNAs, with a >2-fold reduction in average elongation rates compared to UTP .

Q. What experimental design considerations are critical when using this compound to study RNA polymerase II activity?

  • Methodology :

  • Optimize nucleotide ratios (this compound:UTP) to avoid complete transcriptional inhibition while maintaining detectable substitution levels.
  • Include Mn²⁺ ions in buffer systems to enhance analog incorporation, as shown in editing inhibition assays .
  • Use stalling assays (e.g., dC-tailed DNA templates) to isolate elongation effects from initiation biases .

Q. Does this compound cross-react with antibodies designed for bromodeoxyuridine (BrdU) detection?

  • Methodology : Perform competitive ELISA or immunofluorescence with anti-BrdU antibodies (e.g., Sigma-Aldrich BMC9318). Preliminary evidence suggests potential cross-reactivity due to structural similarity (brominated base), but validate with specificity controls (e.g., fluorouridine or iodouridine analogs) .

Advanced Research Questions

Q. How does this compound substitution induce sequence-specific transcriptional pausing, and how can these pauses be distinguished from stochastic elongation effects?

  • Methodology : Map pausing sites using high-resolution sequencing (e.g., NET-seq) or single-molecule transcription assays. Compare pausing profiles between this compound and UTP conditions. Data from pML20 templates show enhanced pausing at U-35, U-58, and U-70 positions, suggesting sequence context-dependent steric hindrance or altered base-pairing kinetics .
  • Contradiction Analysis : Despite reduced elongation rates, this compound does not stall complexes prior to incorporation sites, implying post-incorporation effects (e.g., altered RNA secondary structure) .

Q. What mechanisms explain the inhibition of RNA editing enzymes by this compound, and how does this vary across editing systems?

  • Methodology : Employ in vitro editing assays (e.g., FIDE system) with this compound-modified substrates. Quantify editing efficiency via RT-PCR or deep sequencing. Evidence shows complete inhibition in some systems (e.g., +4U misediting), while others (e.g., +5U′s) exhibit partial activity, suggesting editing enzyme specificity and Mn²⁺-dependent tolerance .
  • Data Interpretation : Contrast these results with transcriptional studies to disentangle analog effects on polymerases vs. editing enzymes .

Q. How can researchers reconcile contradictory findings on this compound’s impact on transcriptional fidelity across different template sequences?

  • Methodology : Conduct comparative studies using templates with varying GC content or triplet repeats (e.g., myotonic dystrophy loci). Statistical tools like ANOVA or machine learning models (e.g., BERT for pattern recognition) can identify sequence-context predictors of elongation defects .
  • Hypothesis Testing : If pausing is template-specific, propose that bromine’s bulkiness exacerbates steric clashes in certain DNA conformations (e.g., hairpins). Validate via molecular dynamics simulations .

Q. What are the limitations of using this compound as a mechanistic probe for cotranscriptional processes like RNA folding or R-loop formation?

  • Critical Analysis : While this compound disrupts elongation kinetics, its bromine moiety may perturb RNA-protein interactions or RNA structure independently of transcription speed. Control experiments with non-perturbing analogs (e.g., 5-Fluoro-UTP) are essential to isolate elongation-specific effects .

Methodological Best Practices

  • Data Collection : For transcriptional assays, ensure raw data (e.g., gel images, elongation rates) are archived in supplementary materials with detailed metadata (e.g., buffer conditions, polymerase concentrations) to enable replication .
  • Statistical Rigor : Use tools like R or Python for ANOVA, chi-square tests, or Bayesian modeling to analyze elongation rate variances and pausing site distributions .
  • Ethical Reporting : Disclose cross-reactivity risks with antibodies and quantify batch-to-batch variability in commercial this compound preparations .

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